4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
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Description
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide, commonly known as CPI-613, is a novel anticancer drug that has gained significant attention in the field of cancer research. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a central metabolic pathway that plays a crucial role in energy production and biosynthesis in cells.
Scientific Research Applications
Research Applications of Related Compounds
Synthesis and Derivative Formation
Compounds similar to "4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide" often play a critical role in the synthesis of novel organic molecules. For example, the synthesis of new nitro and sulfonamide derivatives of thiadiazoloquinazolinone derivatives demonstrates the versatility of nitro and sulfonamide groups in facilitating the formation of novel heterocyclic compounds with potential pharmacological activities (Shlenev et al., 2017).
Antimicrobial and Antitumor Agents
Benzothiazole derivatives, similar in structure to the compound , have been synthesized and evaluated for their potent antitumor properties. For instance, benzothiazole derivatives were found to exhibit selective cytotoxicity against tumorigenic cell lines, showcasing their potential as antitumor agents (Yoshida et al., 2005).
Sensor Applications
Related compounds have also been explored for their application as sensors. For instance, substituted benzothiazoles have been synthesized and characterized for their selective sensing capabilities for cyanide in aqueous media, indicating the potential for environmental or biological monitoring applications (Elsafy et al., 2018).
Antiparasitic Activity
Thiazolides, a class of compounds similar to the one , have shown a broad spectrum of antiparasitic activity. This includes activity against protozoan parasites, highlighting their potential in treating a variety of infectious diseases (Esposito et al., 2005).
properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-23(14-4-2-3-5-14)31(28,29)16-9-6-13(7-10-16)19(25)22-20-21-17-11-8-15(24(26)27)12-18(17)30-20/h6-12,14H,2-5H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOOBINGQIEMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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